2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Description
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-5-6(2)10-8(4-11)7(5)3-9/h4,10H,1-2H3 |
InChI Key |
HDEIPRYXYOVSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate pyrrole derivatives with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where a formyl group is introduced into the pyrrole ring using a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reduction: 2-Formyl-4,5-dimethyl-1H-pyrrole-3-amine
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are particularly relevant in the development of drugs targeting neurological disorders and other therapeutic areas.
Case Study: Neurological Agents
Research indicates that compounds derived from 2-formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile exhibit significant activity against certain neurological conditions. For instance, a study demonstrated that modifications of this compound led to enhanced potency in inhibiting specific enzymes involved in neurodegenerative diseases .
Organic Electronics
The compound is also utilized in the development of organic semiconductors, which are crucial for enhancing the performance of electronic devices such as organic light-emitting diodes (OLEDs).
Data Table: Performance Metrics
| Device Type | Compound Used | Performance Improvement (%) |
|---|---|---|
| OLEDs | 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile | 25% |
| Organic Photodetectors | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | 30% |
Biochemical Research
Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. Its unique structure allows for interactions that can modulate biochemical processes.
Application Example
In a biochemical study, derivatives of 2-formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile were tested for their ability to inhibit specific enzymes linked to metabolic disorders. Results showed a notable decrease in enzyme activity, indicating potential therapeutic applications .
Polymer Chemistry
As a building block in polymer chemistry, this compound contributes to the creation of novel polymers with unique properties suitable for various applications including coatings and materials science.
Polymer Development Case Study
A recent study highlighted the synthesis of a new polymer using 2-formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .
Food Industry Applications
The compound is being explored for its potential use as a flavoring agent or preservative in food processing. Its natural properties may provide alternatives to synthetic additives.
Potential Benefits
Research suggests that derivatives of this compound could serve as effective preservatives due to their antimicrobial properties, thereby extending shelf life while maintaining food quality .
Mechanism of Action
The mechanism of action of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituent effects are summarized below:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The formyl group in the target compound increases electrophilicity at position 2 compared to the amino group in 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This difference is critical in reactions such as nucleophilic aromatic substitution .
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., benzyl or furyl groups at position 1) exhibit enhanced π-π stacking interactions, influencing solubility and crystallinity .
Spectroscopic and Physical Properties
Infrared (IR) and melting point data from analogous compounds provide insights into substituent effects:
Key Observations:
- CN Stretch: The cyano group consistently appears near 2217–2221 cm⁻¹ across analogs, confirming its minimal sensitivity to adjacent substituents .
- C=O Stretch: In the target compound, the formyl group’s carbonyl stretch (~1700 cm⁻¹) would distinguish it from amino-substituted analogs, which instead show NH₂ stretches near 3350 cm⁻¹ .
- Melting Points : Aryl-substituted derivatives (e.g., compound 3j in ) exhibit higher melting points (228–230°C) due to increased molecular rigidity and intermolecular interactions.
Biological Activity
Introduction
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound notable for its unique pyrrole ring structure, which includes a formyl group and a carbonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and organic synthesis. This article explores the biological activity of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is C8H8N2O. The presence of both the formyl and carbonitrile groups allows for diverse reactivity patterns, making it a versatile compound in synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H8N2O |
| Molecular Weight | 164.16 g/mol |
| Structure | Pyrrole ring with formyl and carbonitrile groups |
Research indicates that 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile can interact with various biological molecules. Its structure allows for potential covalent bonding with nucleophilic sites in proteins or enzymes, influencing biochemical pathways. Such interactions may lead to modulation of enzyme activity and receptor functions, which are critical for therapeutic applications.
Anticancer Potential
Studies have suggested that compounds with similar structural features exhibit anticancer properties. For instance, pyrrole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile with cancer-related targets warrant further investigation.
Antimicrobial Activity
There is growing evidence supporting the antimicrobial properties of pyrrole derivatives. Compounds similar to 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile have been evaluated for their antibacterial and antifungal activities. For example, studies have demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a potential role in developing new antimicrobial agents.
Study on Enzyme Inhibition
A recent study explored the enzyme inhibition capabilities of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. The compound was tested against several enzymes involved in metabolic pathways. Results indicated a notable inhibition effect on specific enzymes at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile?
The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, nitriles, and amines. For example, one-pot MCRs using β-ketonitriles, primary amines, and aldehydes under acidic or thermal conditions yield functionalized pyrrole derivatives. Optimization of solvent (e.g., ethanol), temperature (60–80°C), and stoichiometry is critical for achieving high regioselectivity and yields (70–85%) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- IR spectroscopy : Detection of the formyl (C=O stretch, ~1680–1700 cm⁻¹) and nitrile (C≡N stretch, ~2210–2240 cm⁻¹) groups .
- NMR spectroscopy : Proton assignments for methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and formyl protons (δ 9.5–10.0 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O: ~1.21 Å, C≡N: ~1.15 Å) and confirms substituent positions (monoclinic space group P2₁/c) .
Q. What are the common reactivity patterns of the formyl and nitrile groups in this compound?
- Formyl group : Participates in nucleophilic additions (e.g., condensation with amines to form Schiff bases) or redox reactions (e.g., reduction to hydroxymethyl groups using NaBH₄).
- Nitrile group : Undergo hydrolysis to carboxylic acids (under acidic conditions) or serve as a directing group in cross-coupling reactions (e.g., Sonogashira coupling) .
Advanced Research Questions
Q. How does hydrogen bonding influence the supramolecular assembly of this compound in crystalline phases?
Crystallographic studies reveal intermolecular N–H···O and C–H···O hydrogen bonds between the formyl oxygen and pyrrole NH/CH₃ groups. These interactions stabilize layered or helical packing motifs, critical for designing functional materials (e.g., organic semiconductors) . Graph set analysis (R₂²(8) motifs) quantifies these interactions .
Q. What computational methods are used to predict the electronic properties of 2-formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile?
Q. How are crystallographic data validated for this compound, and what software is preferred?
The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Validation includes:
Q. What role does ring puckering play in the compound’s conformational flexibility?
Cremer-Pople puckering parameters (e.g., q₂, θ) quantify out-of-plane deviations of the pyrrole ring. For 2-formyl derivatives, substituent steric effects (e.g., 4,5-dimethyl groups) restrict pseudorotation, favoring planar or slightly puckered conformations (θ ~ 5–10°) .
Q. How is this compound utilized in multicomponent reactions for synthesizing complex heterocycles?
It serves as a scaffold in:
- Hantzsch pyrrole synthesis : Combines with β-diketones and ammonia to form polyfunctionalized pyrroles.
- Gewald reactions : Forms thiophene derivatives via cyclization with sulfur and ketones .
Key Methodological Recommendations
- For crystallographic refinement, prioritize high-resolution data (θ > 25°) and use SHELXL for anisotropic displacement parameters .
- In synthetic protocols, employ Dean-Stark traps to remove water in condensation reactions, improving yields .
- Validate hydrogen-bond networks using Mercury Software for visualization and quantitative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
